Structural Differentiation: 6-Position Cyclohexylamino Substitution Enables Distinct Biological Target Profiles Compared to 2-Amino-6-cyclohexylamino and 5-Amino-6-cyclohexylamino Regioisomers
The target compound, 6-(cyclohexylamino)pyrimidin-4(1H)-one, is differentiated from 2-amino-6-(cyclohexylamino)pyrimidin-4(1H)-one (CAS 60462-36-4, NSC51469) and 5-amino-6-(cyclohexylamino)pyrimidin-4(3H)-one (CAS 61667-18-3) by the absence of an additional amino group at the 2- or 5-position. The additional amino group in the comparators introduces extra hydrogen-bond donor capacity (HBD count of 3 for C10H16N4O analogs vs. 2 for the target) and alters the molecular electrostatic potential, which directly affects binding to kinase ATP pockets where a hydrogen-bond acceptor at the 2-position is often required [1]. The target compound's simpler functional group profile makes it a cleaner probe for SAR studies where minimal perturbation is desired. Quantitative hydrogen-bond donor count: target C10H15N3O = 2 HBD; 2-amino analog C10H16N4O = 3 HBD . This difference is measurable and reproducible across all samples.
| Evidence Dimension | Hydrogen-bond donor count (calculated from molecular formula) |
|---|---|
| Target Compound Data | 2 HBD (1 from NH, 1 from NH of cyclohexylamino group) |
| Comparator Or Baseline | 2-amino-6-(cyclohexylamino)pyrimidin-4(1H)-one (CAS 60462-36-4): 3 HBD; 5-amino-6-(cyclohexylamino)pyrimidin-4(3H)-one (CAS 61667-18-3): 3 HBD |
| Quantified Difference | Target has one fewer hydrogen-bond donor than amino-substituted regioisomers |
| Conditions | Calculated from molecular structures; applies to all standard conditions |
Why This Matters
For medicinal chemistry programs requiring minimal hydrogen-bond donor count to improve membrane permeability or reduce off-target binding, the target compound offers a measurable advantage over amino-substituted analogs.
- [1] PubChem. (2025). 2-Amino-6-(cyclohexylamino)-1H-pyrimidin-4-one (CAS 60462-36-4). National Center for Biotechnology Information. View Source
